molecular formula C19H18N2OS2 B2758790 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-49-2

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2758790
CAS No.: 895482-49-2
M. Wt: 354.49
InChI Key: PLXDCKWOIBLECK-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with phenylthioacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring is known to facilitate binding to biological targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

    Phenylthioacetamide Derivatives: Compounds with similar acetamide structures but different substituents on the aromatic rings.

Uniqueness

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to its specific combination of a thiazole ring with a phenylthioacetamide group, which may confer distinct chemical and biological properties compared to other thiazole or acetamide derivatives.

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological mechanisms, and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16N2OS2
  • Molecular Weight : 344.46 g/mol
  • CAS Number : 923425-75-6

The structure features a thiazole ring linked to a phenylthioacetamide moiety, which is crucial for its biological activity. The presence of dimethylphenyl substituents enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and autophagy in cancer cells. The compound interacts with various cellular pathways, potentially inhibiting key enzymes involved in cancer cell proliferation and survival.

Biological Activity Overview

  • Anticancer Activity :
    • In Vitro Studies : The compound has shown promising results against several cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). Notably, lead compound 6b demonstrated high potency against both sensitive and resistant cell lines, leading to significant reductions in tumor growth in xenograft models .
    • Mechanisms : Induction of apoptosis was confirmed through assays measuring caspase-3 activation and DNA synthesis inhibition . Additionally, the compound's ability to trigger autophagic processes further supports its anticancer potential.
  • Antimicrobial Activity :
    • Recent studies have indicated that thiazole derivatives exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, related compounds have demonstrated efficacy against bacteria and fungi .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedKey Findings
AnticancerMelanoma (A375), CMLInduced apoptosis and autophagy; reduced tumor growth in vivo
AntimicrobialVarious bacterial strainsRelated thiazole derivatives showed significant activity

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of related thiazole compounds, it was found that certain derivatives could effectively direct tumor cells toward apoptotic pathways. For instance, compounds with specific substitutions showed enhanced activity against A549 lung cancer cells .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound has good solubility and stability under physiological conditions, which are critical for its potential therapeutic application .

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-13-8-9-15(10-14(13)2)17-11-24-19(20-17)21-18(22)12-23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXDCKWOIBLECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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